4-(benzylsulfanyl)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine 4-(benzylsulfanyl)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine
Brand Name: Vulcanchem
CAS No.: 1207055-80-8
VCID: VC11959067
InChI: InChI=1S/C20H17N3S/c1-15-7-5-6-10-17(15)18-13-19-20(21-11-12-23(19)22-18)24-14-16-8-3-2-4-9-16/h2-13H,14H2,1H3
SMILES: CC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)SCC4=CC=CC=C4
Molecular Formula: C20H17N3S
Molecular Weight: 331.4 g/mol

4-(benzylsulfanyl)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine

CAS No.: 1207055-80-8

Cat. No.: VC11959067

Molecular Formula: C20H17N3S

Molecular Weight: 331.4 g/mol

* For research use only. Not for human or veterinary use.

4-(benzylsulfanyl)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine - 1207055-80-8

Specification

CAS No. 1207055-80-8
Molecular Formula C20H17N3S
Molecular Weight 331.4 g/mol
IUPAC Name 4-benzylsulfanyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine
Standard InChI InChI=1S/C20H17N3S/c1-15-7-5-6-10-17(15)18-13-19-20(21-11-12-23(19)22-18)24-14-16-8-3-2-4-9-16/h2-13H,14H2,1H3
Standard InChI Key YOSFSVKDBNLENL-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)SCC4=CC=CC=C4
Canonical SMILES CC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)SCC4=CC=CC=C4

Introduction

4-(Benzylsulfanyl)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrazine family. These compounds are of significant interest in medicinal chemistry due to their structural diversity and potential biological activities. The inclusion of benzylsulfanyl and 2-methylphenyl functional groups further enhances its chemical complexity and potential for bioactivity.

Synthesis

The synthesis of pyrazolo[1,5-a]pyrazines typically involves condensation reactions between hydrazines and suitable diketones or related precursors. For 4-(benzylsulfanyl)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine, a plausible synthetic route could involve:

  • Preparation of the pyrazolo[1,5-a]pyrazine core.

  • Functionalization at position 4 with a benzylsulfanyl group via nucleophilic substitution or similar reactions.

  • Incorporation of the 2-methylphenyl group through electrophilic aromatic substitution or coupling reactions.

Antimicrobial Activity

Pyrazolo[1,5-a]pyrazine derivatives have demonstrated promising antimicrobial properties in previous studies. The presence of the benzylsulfanyl group may enhance membrane permeability or disrupt bacterial enzyme systems.

Anticancer Potential

Heterocyclic compounds like pyrazolo[1,5-a]pyrazines are known to interact with DNA or inhibit key enzymes in cancer pathways. The compound’s aromatic substituents could facilitate binding to hydrophobic pockets in proteins.

Table 2: Hypothetical Biological Activities

ActivityMechanismReference Compounds
AntimicrobialMembrane disruptionPyrazolones
AnticancerEnzyme inhibition/DNA interactionPyrazole derivatives

Analytical Characterization

The compound can be characterized using:

  • NMR Spectroscopy: To confirm the structure and identify functional groups.

  • Mass Spectrometry (MS): For molecular weight determination.

  • Infrared Spectroscopy (IR): To identify sulfanyl and aromatic functional groups.

Table 3: Expected Spectral Data

TechniqueKey Signals/Peaks
NMR (¹H)Aromatic protons (~7–8 ppm), methyl (~2 ppm)
NMR (¹³C)Aromatic carbons (~120–140 ppm), sulfur-bound carbon (~50–60 ppm)
IRSulfanyl group (~2500–2600 cm⁻¹), aromatic C-H (~3000 cm⁻¹)

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